molecular formula C16H23NO2 B249077 3-cyclopentyl-N-(2-methoxybenzyl)propanamide

3-cyclopentyl-N-(2-methoxybenzyl)propanamide

Cat. No. B249077
M. Wt: 261.36 g/mol
InChI Key: JVUZVTYHNJHTID-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-methoxybenzyl)propanamide is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of amides and has been found to exhibit promising biological activity.

Mechanism of Action

The exact mechanism of action of 3-cyclopentyl-N-(2-methoxybenzyl)propanamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating the activity of various neurotransmitters in the brain, including GABA, glutamate, and serotonin. It has also been suggested that the compound may act by binding to specific receptors in the brain, although further studies are needed to confirm this hypothesis.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclopentyl-N-(2-methoxybenzyl)propanamide exhibits potent anticonvulsant activity in animal models of epilepsy. It has also been found to exhibit analgesic and anxiolytic activity, indicating its potential as a treatment for pain and anxiety disorders. Moreover, the compound has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-cyclopentyl-N-(2-methoxybenzyl)propanamide in lab experiments is its potent biological activity, which makes it a valuable tool for studying the mechanisms of epilepsy, pain, anxiety, and inflammation. However, one of the major limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-cyclopentyl-N-(2-methoxybenzyl)propanamide. One area of interest is the development of more efficient synthesis methods for the compound, which could increase its availability for research purposes. Another area of interest is the investigation of the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 3-cyclopentyl-N-(2-methoxybenzyl)propanamide involves the reaction of cyclopentyl-2-bromoacetate with 2-methoxybenzylamine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reductive amination with isopropylamine to yield the final product. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

3-cyclopentyl-N-(2-methoxybenzyl)propanamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit potent anticonvulsant activity and has been proposed as a potential treatment for epilepsy. In addition, it has also been studied for its potential as an analgesic and anxiolytic agent. Moreover, it has also been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory conditions.

properties

Product Name

3-cyclopentyl-N-(2-methoxybenzyl)propanamide

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-cyclopentyl-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C16H23NO2/c1-19-15-9-5-4-8-14(15)12-17-16(18)11-10-13-6-2-3-7-13/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,17,18)

InChI Key

JVUZVTYHNJHTID-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)CCC2CCCC2

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2CCCC2

Origin of Product

United States

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